Benzoic acid, 2-hydroxy-5-(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-5-(octyloxy)-: is an organic compound with the molecular formula C15H22O4 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a hydroxy group and the hydrogen atom at the 5-position is replaced by an octyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroxybenzoic Acid Derivative Synthesis: The synthesis of benzoic acid, 2-hydroxy-5-(octyloxy)- can be achieved through the esterification of 2-hydroxybenzoic acid with octanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrially, this compound can be synthesized by the catalytic oxidation of toluene derivatives followed by esterification with octanol.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a nickel (Ni) catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
- The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Salicylic Acid (2-Hydroxybenzoic Acid): Similar structure but lacks the octyloxy group.
Benzoic Acid: Lacks both the hydroxy and octyloxy groups.
2-Hydroxy-3-methoxybenzoic Acid: Similar structure but with a methoxy group instead of an octyloxy group.
Uniqueness:
Properties
CAS No. |
79427-90-0 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-hydroxy-5-octoxybenzoic acid |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11,16H,2-7,10H2,1H3,(H,17,18) |
InChI Key |
XIIKROUWHAKQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.